molecular formula C17H21N3O2 B2648339 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 891119-53-2

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2648339
CAS No.: 891119-53-2
M. Wt: 299.374
InChI Key: RYTQCWUGCDFCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic small molecule belonging to the class of 1,3,4-oxadiazole derivatives. These compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse and significant biological activities . The 1,3,4-oxadiazole core is known to act as a bioisostere for carboxylic acids and amides, which can enhance pharmacokinetic properties such as metabolic stability and membrane permeability . This compound is of high interest in early-stage drug discovery, particularly for screening against various cancer cell lines and microbial pathogens. While specific data for this molecule is pending experimental validation, structurally similar 2,5-disubstituted 1,3,4-oxadiazole analogues have demonstrated promising anticancer activity by targeting multiple pathways, including inhibition of enzymes like thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, such compounds have shown potent antibacterial and antifungal activities against strains like Staphylococcus aureus and Escherichia coli . The lipophilic nature imparted by the 2,5-dimethylphenyl and cyclohexyl groups may facilitate better penetration through biological membranes, potentially enhancing its efficacy against intracellular targets . Researchers can utilize this compound as a key intermediate or lead molecule for developing novel therapeutic agents for oncology and infectious diseases. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-8-9-12(2)14(10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTQCWUGCDFCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,5-dimethylphenylhydrazine with cyclohexanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazoles.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is in the development of anticancer agents. Research indicates that compounds containing the oxadiazole moiety exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of oxadiazoles showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism typically involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. For instance, a derivative containing an oxadiazole ring was found to be effective against Staphylococcus aureus and Escherichia coli, showcasing potential for development into new antibiotics .

Photophysical Properties

This compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to emit light upon excitation has been exploited in the development of efficient light-emitting materials. Research has indicated that modifications to the oxadiazole group can enhance luminescence and stability under operational conditions .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReferences
Medicinal ChemistryAnticancer agentsInduction of apoptosis; inhibition of tumor growth ,
Antimicrobial agentsDisruption of cell wall synthesis
Material ScienceOLEDs and OPVsLight emission; enhanced photophysical properties

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human breast cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The results showed that specific derivatives had minimal inhibitory concentrations comparable to existing antibiotics, suggesting their potential use as alternative treatments in clinical settings .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells. The oxadiazole ring is crucial for its binding affinity and specificity towards tubulin.

Comparison with Similar Compounds

A. Propanamide-Linked Oxadiazole Derivatives ()

Compounds such as 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) share the 2,5-dimethylphenyl group but differ in functionalization:

  • Key Differences: Backbone: A sulfanyl-propanamide linker replaces the cyclohexanecarboxamide group. Molecular Weight: 389 g/mol (vs. ~350–400 g/mol estimated for the target compound). Melting Point: 134–178°C, suggesting higher crystallinity compared to the target compound, which may exist as an oil (based on analogs in ) .

B. Benzaldehyde Derivatives ()

Compounds like 4–{[Benzyl(methyl)amino][5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5h) are structurally closer:

  • Key Similarities :
    • Oxadiazole Core : Shared 1,3,4-oxadiazole scaffold with 2,5-dimethylphenyl substitution.
    • Lipophilicity : Both compounds feature aromatic and aliphatic groups (benzyl/cyclohexane) to modulate solubility.
  • Key Differences: Functional Groups: 5h has a benzaldehyde moiety and benzyl(methyl)amino group, while the target compound uses a cyclohexanecarboxamide. Physical State: 5h is a yellow oil (82–86% yield), whereas the target compound’s state is undefined but likely similar .

C. Thiosemicarbazide Derivatives ()

Compounds such as 1-(pyridine-4′-carbonyl)-4-arylthiosemicarbazides demonstrate how oxadiazole-adjacent heterocycles (e.g., 1,3,4-thiadiazoles) differ:

  • Key Differences :
    • Bioactivity : Thiosemicarbazides promote plant growth at low concentrations, unlike the target compound’s unspecified activity.
    • Synthetic Pathway : Derived from thioureas, contrasting with the carboxamide linkage in the target compound .

Physicochemical and Spectral Data Comparison

Property Target Compound* 7f () 5h ()
Molecular Formula C₁₉H₂₂N₃O₂ (estimated) C₁₇H₁₉N₅O₂S₂ C₂₅H₂₅N₃O₂
Molecular Weight ~340–360 g/mol 389 g/mol 399.5 g/mol
Melting Point Not reported 134–178°C Oil (no MP)
Key Functional Groups Cyclohexanecarboxamide Thiazole, sulfanyl-propanamide Benzyl(methyl)amino, aldehyde
Spectral Features Likely IR: ~1650 cm⁻¹ (amide I) IR: 1670 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) ¹H-NMR: δ 2.35 (CH₃), 7.2–8.1 (Ar–H)

*Estimates based on structural analogs.

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C16H20N4OC_{16}H_{20}N_4O with a molecular weight of approximately 288.36 g/mol. The presence of the oxadiazole moiety contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study conducted on various oxadiazole compounds demonstrated their effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically ranged from 64 to 512 µg/mL, indicating promising antibacterial activity .

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. For instance, compounds containing oxadiazole rings have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The mechanism of action is believed to involve apoptosis induction through the inhibition of specific kinases involved in cell proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. For example, it may inhibit key signaling pathways that are crucial for tumor growth and survival. Detailed studies using molecular docking techniques have provided insights into its binding affinities with target proteins .

Case Studies

  • Antimicrobial Efficacy : A series of experiments tested the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited strong antibacterial activity with MIC values as low as 64 µg/mL .
  • Antitumor Properties : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells. The compound was found to induce apoptosis in SGC7901 cells through the activation of caspases .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialStaphylococcus aureus64
AntibacterialEscherichia coli128
AntitumorMCF-7 (breast cancer)50
AntitumorSGC7901 (gastric cancer)30

Q & A

What are the established synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves a multi-step approach:

Cyclization of thiosemicarbazides : Reacting cyclohexanecarboxylic acid hydrazide with a 2,5-dimethylphenyl-substituted carbonyl compound (e.g., via H₂SO₄-mediated cyclization) to form the 1,3,4-oxadiazole ring.

Coupling reactions : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) or direct nucleophilic substitution.
Optimization strategies :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.
    Yield improvements (≥70%) are achievable by purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Answer:
Key techniques :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 2,5-dimethylphenyl protons at δ 2.3–2.5 ppm; cyclohexyl carbons at δ 25–35 ppm).
  • FT-IR : Validate amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 341.4).
    Interpretation tips :
  • Compare with analogs (e.g., N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives) to identify structural deviations .

How can researchers design a robust biological screening protocol to evaluate this compound’s antimicrobial potential?

Answer:
Protocol design :

In vitro assays :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative strains using broth microdilution (CLSI guidelines).
  • Time-kill kinetics : Monitor bactericidal activity over 24 hours.

Enzyme inhibition : Screen for BChE or LOX inhibition (spectrophotometric methods, IC₅₀ determination).
Controls : Include known inhibitors (e.g., galantamine for BChE) and reference antibiotics (e.g., ciprofloxacin).
Data validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) .

How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups for bioactivity?

Answer:
Methodology :

Analog synthesis : Modify substituents on the oxadiazole (e.g., halogenation at the phenyl ring) or cyclohexyl moiety (e.g., hydroxylation).

Bioassay comparison : Test analogs against a consistent panel (e.g., MRSA strains).

Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to targets (e.g., S. aureus Bacillithiol transferase).
Key findings :

  • Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial activity by ~30% compared to methyl groups .

How should researchers address discrepancies in biological activity data across different studies?

Answer:
Root cause analysis :

  • Assay variability : Standardize inoculum size (e.g., 0.5 McFarland) and growth media (Mueller-Hinton broth).
  • Compound stability : Verify solubility (DMSO stock solutions stored at -20°C) and absence of degradation via HPLC.
  • Strain-specific effects : Use isogenic mutant strains to isolate target pathways.
    Resolution : Meta-analysis of published IC₅₀/MIC values with normalization to internal controls .

What computational strategies are recommended for predicting binding modes and pharmacokinetic properties of this compound?

Answer:
Workflow :

Molecular docking : Use crystal structures of target proteins (PDB ID: e.g., 6DCF for S. aureus enzymes) to predict binding poses.

MD simulations : Assess stability of ligand-protein complexes (GROMACS, 50 ns trajectories).

ADMET prediction : Employ SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and toxicity.
Validation : Compare with experimental LogP (HPLC-derived) and plasma protein binding assays .

How can the metabolic stability and degradation pathways of this compound be investigated under physiological conditions?

Answer:
Experimental setup :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS.
  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
    Key degradation products :
  • Oxadiazole ring cleavage products (detected at m/z 150–200) under basic conditions.
    Stability criteria : >80% parent compound remaining after 1 hour in pH 7.4 buffer .

What strategies are effective for improving the solubility and bioavailability of this compound without compromising bioactivity?

Answer:
Approaches :

Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the cyclohexyl carboxamide.

Nanoparticle formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method).

Co-crystallization : Use succinic acid or cyclodextrins as co-formers.
Outcome :

  • PEGylated analogs show 2-fold increased aqueous solubility (from 0.1 mg/mL to 0.2 mg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.